molecular formula C16H17BrN8 B12248031 6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-9-cyclopropyl-9H-purine

6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-9-cyclopropyl-9H-purine

Cat. No.: B12248031
M. Wt: 401.26 g/mol
InChI Key: YHQCIOORUXCUCB-UHFFFAOYSA-N
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Description

6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-9-cyclopropyl-9H-purine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromopyrimidine moiety linked to a piperazine ring, further connected to a cyclopropyl-substituted purine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-9-cyclopropyl-9H-purine typically involves multiple steps, starting with the preparation of the bromopyrimidine intermediate. This intermediate is then reacted with piperazine under controlled conditions to form the piperazinyl-pyrimidine derivative. The final step involves the cyclopropylation of the purine ring, which is achieved through a series of nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-9-cyclopropyl-9H-purine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-9-cyclopropyl-9H-purine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-viral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-9-cyclopropyl-9H-purine involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their function or altering their activity. This can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-9-cyclopropyl-9H-purine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C16H17BrN8

Molecular Weight

401.26 g/mol

IUPAC Name

6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-9-cyclopropylpurine

InChI

InChI=1S/C16H17BrN8/c17-11-7-18-16(19-8-11)24-5-3-23(4-6-24)14-13-15(21-9-20-14)25(10-22-13)12-1-2-12/h7-10,12H,1-6H2

InChI Key

YHQCIOORUXCUCB-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=NC3=C2N=CN=C3N4CCN(CC4)C5=NC=C(C=N5)Br

Origin of Product

United States

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